![molecular formula C19H23NO6 B12626448 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide CAS No. 918548-51-3](/img/structure/B12626448.png)
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide is a chemical compound with the molecular formula C19H23NO6 and a molecular weight of 361.39 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with formyl and methoxy groups, linked to a pentanamide chain through an ether bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide typically involves the following steps:
Formation of the naphthalene derivative: The starting material, 1,4,5,7-tetramethoxynaphthalene, undergoes formylation to introduce the formyl group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrobromic acid (HBr) or boron tribromide (BBr3) can be used to replace methoxy groups.
Major Products
Oxidation: The major product is 5-[(1-carboxy-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide.
Reduction: The major product is 5-[(1-hydroxymethyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide.
Substitution: The products depend on the substituent introduced in place of the methoxy groups.
Wissenschaftliche Forschungsanwendungen
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]butanamide: Similar structure with a shorter alkyl chain.
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]hexanamide: Similar structure with a longer alkyl chain.
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid: Similar structure with a carboxylic acid group instead of an amide.
Uniqueness
The uniqueness of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its formyl and methoxy groups, along with the pentanamide chain, make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
918548-51-3 |
|---|---|
Molekularformel |
C19H23NO6 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
5-(1-formyl-4,5,7-trimethoxynaphthalen-2-yl)oxypentanamide |
InChI |
InChI=1S/C19H23NO6/c1-23-12-8-13-14(11-21)15(26-7-5-4-6-18(20)22)10-17(25-3)19(13)16(9-12)24-2/h8-11H,4-7H2,1-3H3,(H2,20,22) |
InChI-Schlüssel |
NBZSHFPCJONTEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=CC(=C2C(=C1)OC)OC)OCCCCC(=O)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)
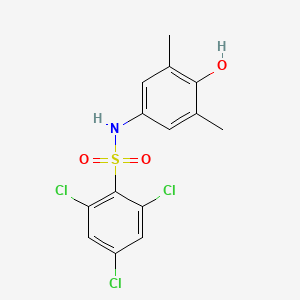
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)


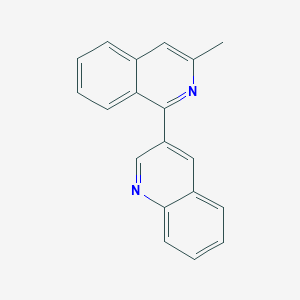
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
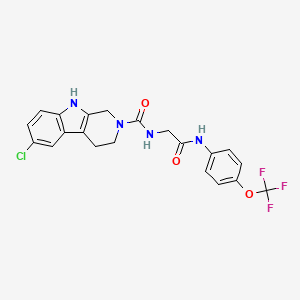
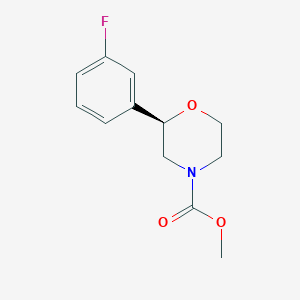
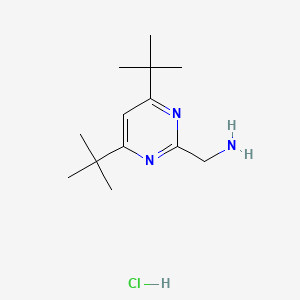
![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)
